Cas no 1801-42-9 (1H-Inden-1-one,2,3-diphenyl-)

1H-Inden-1-one,2,3-diphenyl- structure
1H-Inden-1-one,2,3-diphenyl- structure
Product Name:1H-Inden-1-one,2,3-diphenyl-
CAS No:1801-42-9
MF:C21H14O
MW:282.335265636444
CID:141895
PubChem ID:24893622
Update Time:2025-04-19

1H-Inden-1-one,2,3-diphenyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Inden-1-one,2,3-diphenyl-
    • 2,3-diphenylinden-1-one
    • 2.3-Diphenyl-1-indenone
    • 1H-Inden-1-one,3-diphenyl
    • 2,3-Diphenyl-1H-inden-1-one
    • 2,3-Diphenyl-1-indanone
    • 2,3-Diphenyl-1-indenone
    • 2,3-Diphenyl-inden-1-on
    • 2,3-diphenyl-inden-1-one
    • 2,3-diphenylindenone
    • 2,3-Diphenylindone
    • 3-Oxo-1.2-diphenyl-inden
    • Indone,3-diphenyl
    • NSC 401880
    • NSC 60783
    • 1H-Inden-1-one,3-diphenyl-
    • 2,3-Diphenyl-1-indenone, 97%
    • 2,3-Diphenyl-1H-inden-1-one #
    • J-011504
    • FT-0609734
    • POVRXYLNLVVNGW-UHFFFAOYSA-N
    • MFCD00003784
    • NCGC00340063-01
    • DTXSID90939299
    • CHEMBL69829
    • Indone, 2,3-diphenyl-
    • CHEBI:34231
    • CCG-103093
    • Oprea1_018071
    • ChemDiv1_018767
    • H3L707J8Y8
    • CDS1_002511
    • FT-0609733
    • Indone,3-diphenyl-
    • CS-0449047
    • NSC-401880
    • Q27115928
    • ELEUTHEROSIDEA
    • AB01333206-02
    • NSC-60783
    • 1H-INDEN-1-ONE, 2,3-DIPHENYL-
    • DivK1c_003551
    • UNII-H3L707J8Y8
    • AKOS001584228
    • HMS640F01
    • 1801-42-9
    • NCIOpen2_002386
    • NS00048508
    • SCHEMBL740371
    • NSC401880
    • NSC60783
    • EINECS 217-290-1
    • DB-044388
    • STK021990
    • DTXCID301367800
    • MDL: MFCD00003784
    • Inchi: 1S/C21H14O/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16/h1-14H
    • InChI Key: POVRXYLNLVVNGW-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2C(C2C=CC=CC=2)=C1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 282.10400
  • Monoisotopic Mass: 282.104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 449
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.7
  • Topological Polar Surface Area: 17.1A^2

Experimental Properties

  • Color/Form: Red crystalline powder
  • Density: 1.213
  • Melting Point: 153-154 °C (lit.)
  • Boiling Point: 449 ºC
  • Flash Point: 198 ºC
  • Refractive Index: 1.4880 (estimate)
  • PSA: 17.07000
  • LogP: 4.84200
  • Solubility: Not determined

1H-Inden-1-one,2,3-diphenyl- Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S24/25
  • Safety Term:S24/25

1H-Inden-1-one,2,3-diphenyl- Customs Data

  • HS CODE:2914399090
  • Customs Data:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

1H-Inden-1-one,2,3-diphenyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
D209007-10G
1H-Inden-1-one,2,3-diphenyl-
1801-42-9 97%
10G
¥1261.53 2022-02-24
A2B Chem LLC
AA95323-10g
2,3-Diphenyl-1-indenone
1801-42-9 97%
10g
$331.00 2024-04-20

1H-Inden-1-one,2,3-diphenyl- Production Method

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